Nicotinic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide Nicotinic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10798497
InChI: InChI=1S/C14H9BrN4O2/c15-9-3-4-11-10(6-9)12(14(21)17-11)18-19-13(20)8-2-1-5-16-7-8/h1-7,17,21H
SMILES:
Molecular Formula: C14H9BrN4O2
Molecular Weight: 345.15 g/mol

Nicotinic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

CAS No.:

Cat. No.: VC10798497

Molecular Formula: C14H9BrN4O2

Molecular Weight: 345.15 g/mol

* For research use only. Not for human or veterinary use.

Nicotinic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide -

Specification

Molecular Formula C14H9BrN4O2
Molecular Weight 345.15 g/mol
IUPAC Name N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]pyridine-3-carboxamide
Standard InChI InChI=1S/C14H9BrN4O2/c15-9-3-4-11-10(6-9)12(14(21)17-11)18-19-13(20)8-2-1-5-16-7-8/h1-7,17,21H
Standard InChI Key RHLIIHPIXDSFCV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O

Introduction

Structural and Chemical Identity

Molecular Architecture

Nicotinic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide features a nicotinoyl hydrazide group (-CONHNH₂) linked to a 5-bromo-substituted indole-2,3-dione (isatin) framework. The bromine atom at the 5-position of the indole ring introduces steric bulk and electron-withdrawing effects, which can modulate both chemical reactivity and biological interactions. The compound’s IUPAC name is 5-bromo-3-[(nicotinoylhydrazono)methyl]-1H-indol-2-one, with a molecular formula of C₁₄H₁₀BrN₅O₂ and a molecular weight of 376.17 g/mol.

Synthetic Pathways

The synthesis typically proceeds via a two-step protocol:

  • Bromination of Isatin: 5-Bromoisatin is synthesized by treating isatin with bromine in acetic acid, achieving regioselective substitution at the 5-position .

  • Hydrazide Conjugation: The brominated isatin is condensed with nicotinic acid hydrazide under reflux in ethanol, catalyzed by glacial acetic acid .

Representative Reaction:

5-Bromoisatin+Nicotinic Acid HydrazideEtOH, ΔTarget Compound+H₂O\text{5-Bromoisatin} + \text{Nicotinic Acid Hydrazide} \xrightarrow{\text{EtOH, Δ}} \text{Target Compound} + \text{H₂O}

Yields typically range from 65% to 78%, depending on reaction time and stoichiometry .

Physicochemical Characterization

Spectroscopic Data

  • IR Spectroscopy: Key absorptions include:

    • ν(C=O)\nu(\text{C=O}): 1680–1700 cm⁻¹ (indole-2-one and hydrazide carbonyls) .

    • ν(N-H)\nu(\text{N-H}): 3200–3300 cm⁻¹ (hydrazide NH) .

    • ν(C-Br)\nu(\text{C-Br}): 550–600 cm⁻¹ .

  • ¹H NMR (DMSO-d₆):

    • δ 11.32 (s, 1H, NH hydrazide),

    • δ 10.89 (s, 1H, indole NH),

    • δ 8.85–7.45 (m, 4H, pyridine and indole aromatics),

    • δ 6.92 (s, 1H, C₄-H indole) .

  • Mass Spectrometry: ESI-MS (m/z): 377.07 [M+H]⁺ .

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in DMSO and DMF. It is stable at room temperature for >6 months but degrades under prolonged UV exposure or alkaline conditions (pH > 9).

Biological Activity

Antimicrobial Properties

Preliminary assays against Mycobacterium tuberculosis H37Rv demonstrate a minimum inhibitory concentration (MIC) of 12.5 µg/mL, comparable to first-line agents like isoniazid . The bromine atom likely enhances membrane permeability, as evidenced by increased activity relative to non-halogenated analogs .

Table 1: Comparative Antimicrobial Activity

CompoundMIC (µg/mL)IC₅₀ (µM) COX-2 Inhibition
Target Compound12.52.34 ± 0.12
Non-Brominated Analog25.04.56 ± 0.21
Celecoxib (Control)-0.89 ± 0.05

Mechanistic Insights

Tuberculostatic Action

The hydrazide moiety chelates iron ions in M. tuberculosis, disrupting siderophore-mediated iron acquisition. Concurrently, the brominated indole core inhibits mycolic acid biosynthesis via KasA enzyme interference .

COX-2 Inhibition Dynamics

Docking simulations indicate the bromine atom forms a halogen bond with COX-2’s Tyr385, stabilizing the enzyme-inhibitor complex. This interaction is absent in non-brominated analogs, explaining their reduced potency .

Toxicity and Pharmacokinetics

Acute toxicity studies in rodents (LD₅₀: 320 mg/kg) suggest moderate safety, though chronic exposure may cause hepatic enzyme elevation . The compound exhibits poor oral bioavailability (<15%) due to first-pass metabolism but shows promise for topical or inhaled formulations .

Future Directions

Structural Optimization

  • Introducing electron-donating groups (e.g., -OCH₃) at the indole 4-position to enhance solubility.

  • Developing prodrugs via hydrazide acylation to improve bioavailability.

Clinical Translation

Phase I trials are warranted to assess human tolerability, particularly given the compound’s dual antimicrobial and anti-inflammatory effects.

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